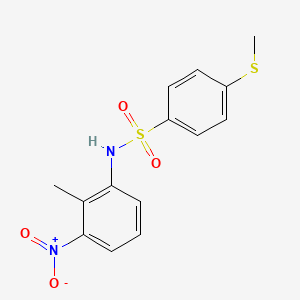![molecular formula C16H11ClO3 B5783931 7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5783931.png)
7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one
Vue d'ensemble
Description
7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one, also known as CBO-C4, is a synthetic compound that has gained attention in recent years due to its potential use in various scientific research applications. This compound belongs to the class of coumarin derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In We will also list future directions for further research on this compound.
Applications De Recherche Scientifique
Monoamine Oxidase B Inhibitors
- Research has identified compounds with a structure similar to “7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one” as potent monoamine oxidase (MAO) B inhibitors. These compounds demonstrate significant inhibitory activity and selectivity for MAO-B, making them potential candidates for treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and exhibit low in vitro toxicity (Pisani et al., 2009).
Antibacterial Activity
- Synthesized derivatives of 2-oxo-2H-chromen, including those structurally similar to “7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one”, have shown promising antibacterial properties. These derivatives exhibit bacteriostatic and bactericidal activities against several strains of bacteria, including Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Vaso, 2017).
Synthesis of Novel Compounds
- The synthesis of novel compounds using 2-oxo-2H-chromen derivatives as a key intermediate has been described. These synthesized compounds have been screened for various biological activities, including antimicrobial effectiveness (El Azab et al., 2014).
Antimicrobial and Antioxidant Activity
- Synthesized derivatives, including those related to “7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one”, have been found to possess significant antimicrobial and antioxidant activities. This opens avenues for their potential application in pharmaceuticals and other health-related fields (Hatzade et al., 2008).
Potential Antifungal Agents
- Novel series of compounds containing 2H-chromen-2-one moiety have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating their potential as therapeutic agents (Mahesh et al., 2022).
Fluorescence Analysis Reagent
- Compounds derived from 2H-chromen-2-one, similar in structure to “7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one”, have been used as reagents in fluorescence analysis. They form highly fluorescent derivatives with different amines, useful in various analytical applications (Noe et al., 2003).
Propriétés
IUPAC Name |
7-[(2-chlorophenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c17-14-4-2-1-3-12(14)10-19-13-7-5-11-6-8-16(18)20-15(11)9-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDOUMCJCSTDLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C=CC(=O)O3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-chlorophenyl)methoxy]-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,2,3,4,5,6-hexamethylbenzenesulfonamide](/img/structure/B5783853.png)
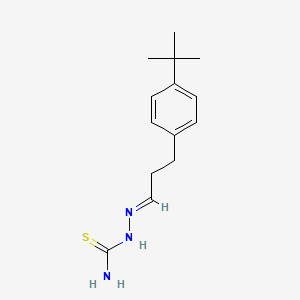
![N-(2-furylmethyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5783861.png)
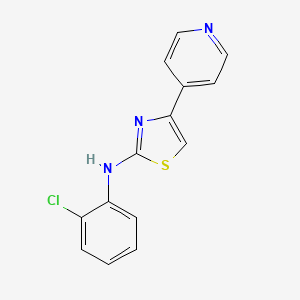
![methyl [4-(1-azepanylsulfonyl)phenoxy]acetate](/img/structure/B5783867.png)
![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5783897.png)
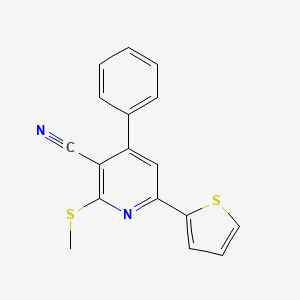
![N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5783909.png)
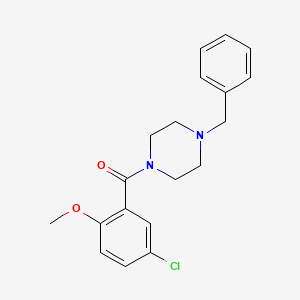
![ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B5783935.png)
![2,2,2-trifluoro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5783952.png)


